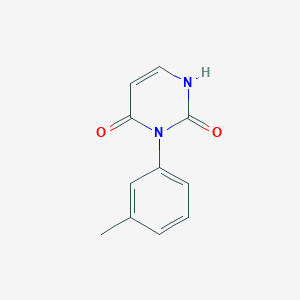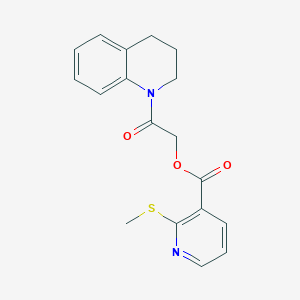![molecular formula C13H20ClN3O B13357474 3-(Cyclopropylmethyl)-5-((3aS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B13357474.png)
3-(Cyclopropylmethyl)-5-((3aS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,2,4-oxadiazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopropylmethyl)-5-((3aS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,2,4-oxadiazole hydrochloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropylmethyl group, a hexahydrocyclopenta[c]pyrrol moiety, and an oxadiazole ring, making it a subject of interest in organic chemistry and medicinal research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-5-((3aS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,2,4-oxadiazole hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring and the introduction of the cyclopropylmethyl and hexahydrocyclopenta[c]pyrrol groups. Common reagents used in these reactions include cyclopropylmethyl bromide, hexahydrocyclopenta[c]pyrrol, and various catalysts to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclopropylmethyl)-5-((3aS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,2,4-oxadiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Cyclopropylmethyl)-5-((3aS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,2,4-oxadiazole hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structural features make it valuable in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Cyclopropylmethyl)-5-((3aS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3R,3aS,9bS)-N-(Cyclopropylmethyl)-7-[3-(dimethylcarbamoyl)phenyl]-3-(hydroxymethyl)-6-oxo-2,3,3a,4,6,9b-hexahydro-1H-pyrrolo[2,3-a]indolizine-2-carboxamide
- (3AS,6AS)-methylhexahydro-1H-furan[3,4-C]pyrrol-3A-carboxylate hydrochloride
Uniqueness
3-(Cyclopropylmethyl)-5-((3aS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,2,4-oxadiazole hydrochloride is unique due to its specific combination of structural features, including the oxadiazole ring and the cyclopropylmethyl group
Eigenschaften
Molekularformel |
C13H20ClN3O |
|---|---|
Molekulargewicht |
269.77 g/mol |
IUPAC-Name |
5-[(3aS,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole;hydrochloride |
InChI |
InChI=1S/C13H19N3O.ClH/c1-2-10-7-14-8-13(10,5-1)12-15-11(16-17-12)6-9-3-4-9;/h9-10,14H,1-8H2;1H/t10-,13-;/m1./s1 |
InChI-Schlüssel |
GRUMQWJUEGEWGE-HTMVYDOJSA-N |
Isomerische SMILES |
C1C[C@@H]2CNC[C@@]2(C1)C3=NC(=NO3)CC4CC4.Cl |
Kanonische SMILES |
C1CC2CNCC2(C1)C3=NC(=NO3)CC4CC4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357419.png)

![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357424.png)
![2-[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]-2-adamantylamine](/img/structure/B13357440.png)



![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B13357481.png)
![6-(1-Benzofuran-2-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357483.png)



